2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-

Monoterpene biosynthesis Enzyme kinetics Flavin-dependent isomerization

2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-, commonly known as geranyl phosphate or geranyl monophosphate, is the monophosphate ester of the acyclic monoterpene alcohol geraniol. It belongs to the isoprenoid phosphate class of prenol lipids and carries the CAS registry number 16750-99-5.

Molecular Formula C10H17O3P
Molecular Weight 216.21 g/mol
Cat. No. B12321524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-
Molecular FormulaC10H17O3P
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO[P+](=O)[O-])C)C
InChIInChI=1S/C10H17O3P/c1-9(2)5-4-6-10(3)7-8-13-14(11)12/h5,7H,4,6,8H2,1-3H3/b10-7+
InChIKeyCPSCNLRUVRDUKP-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geranyl Phosphate (2E)-3,7-Dimethyl-2,6-octadien-1-yl Dihydrogen Phosphate: A C10 Prenol Monophosphate for Isoprenoid Pathway Research & Antibiotic Target Studies


2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-, commonly known as geranyl phosphate or geranyl monophosphate, is the monophosphate ester of the acyclic monoterpene alcohol geraniol. It belongs to the isoprenoid phosphate class of prenol lipids and carries the CAS registry number 16750-99-5 . Geranyl phosphate is an established intermediate in the archaeal mevalonate pathway and is classified as a human metabolite by ChEBI, indicating its presence in mammalian isoprenoid metabolism [1]. Unlike its more widely studied diphosphate counterpart geranyl pyrophosphate (GPP), geranyl phosphate occupies a distinct metabolic node at the monophosphorylation level, enabling unique enzyme-substrate interactions that are not interchangeable with diphosphate or longer-chain isoprenoid phosphate analogs. Commercially, it is available as lithium or ammonium salt formulations with purity specifications of ≥95.0% (TLC), and is supplied as a tool compound for enzymology studies of isopentenyl phosphate kinases and prenyltransferases .

Workflow Enzymology studies of IPK, prenyltransferases, and monoterpene cyclases
Selection Logic C10 monophosphate probe; distinct metabolic node from diphosphate and longer-chain analogs
Use Context Isoprenoid pathway research, antibiotic target studies, structural biology ligand

Why Farnesyl Phosphate, Geranyl Diphosphate, or Neryl Phosphate Cannot Substitute for (2E)-Geranyl Phosphate: Evidence-Based Differentiation


Geranyl phosphate cannot be replaced by its closest structural analogs without altering experimental outcomes, for several quantitatively verified reasons. The (2E) stereochemistry is essential: the cis isomer neryl phosphate exhibits markedly different enzymatic isomerization kinetics [1]. The monophosphate moiety confers fundamentally distinct biological behavior from the diphosphate—geranyl monophosphate acts as an inhibitor of prenyltransferase, whereas geranyl diphosphate is the natural substrate [2]. Chain-length specificity also matters: farnesyl phosphate (C15) is phosphorylated by engineered IPK mutants with substantially lower catalytic enhancement than geranyl phosphate (C10), and geraniol (the parent alcohol) is isomerized at twice the rate of its phosphorylated derivative [3]. These differences are not incremental—they reflect discrete enzyme recognition profiles that preclude generic substitution in any assay dependent on chain length, phosphorylation state, or double-bond geometry.

Stereochemistry
(2E)-trans isomer is essential; cis neryl phosphate shows altered isomerization kinetics and may shift pathway interpretation.
Phosphorylation State
Monophosphate acts as a reported prenyltransferase inhibitor; diphosphate is the natural substrate. Removing one phosphate converts functional role.
Chain Length
C10 geranyl phosphate vs. C15 farnesyl phosphate yields substantially different catalytic enhancement with engineered IPK; chain-length specificity precludes generic substitution.

Quantitative Differentiation Evidence for (2E)-Geranyl Phosphate: Head-to-Head Comparisons Against Closest Analogs


Enzymatic Trans–Cis Isomerization Rate: Geranyl Phosphate Isomerized at Half the Rate of Geraniol

In cell-free extracts from carrot and peppermint, geranyl phosphate undergoes flavin-dependent enzymatic trans–cis isomerization to neryl phosphate at approximately one-half the rate of its parent alcohol, geraniol [1]. This kinetic differential demonstrates that the phosphate group significantly retards isomerization compared to the free alcohol, establishing that geraniol and geranyl phosphate are not kinetically interchangeable substrates for monoterpene cyclization pathway studies.

Isomerization Rate
Head-to-head
Geranyl phosphate isomerized at ~50% of the rate of geraniol; geraniol isomerized 2× faster.
Supports geranyl phosphate-specific isomerization pathway context.
Cell-free extracts, flavin/light dependent, 35 °C.
Monoterpene biosynthesis Enzyme kinetics Flavin-dependent isomerization

Engineered IPK Mutant Substrate Selectivity: 20–200-Fold kcat Enhancement for Geranyl Phosphate Over Wild-Type, with 10^6-Fold Discrimination Against Isopentenyl Phosphate

Four THA IPK mutants (combining alanine substitutions at Tyr70, Val73, Val130, and Ile140) exhibited 20–200-fold increases in kcat for geranyl phosphate (GP) and 30–130-fold increases in kcat(GP)/KM(GP) relative to wild-type THA IPK. Simultaneously, these same mutants showed a 10^6-fold (one-million-fold) decrease in catalytic efficiency for the native substrate isopentenyl phosphate (IP) compared to wild-type [1]. The shift in substrate selectivity was strongest for GP, and to a lesser extent for farnesyl phosphate (FP), demonstrating that the C10 chain length is the preferred substrate for these engineered variants.

IPK Substrate Selectivity
Head-to-head
GP: 20–200× kcat increase; IP: 10⁶× catalytic efficiency decrease vs. wild-type THA IPK.
Supports engineered IPK selectivity context for geranyl phosphate over isopentenyl phosphate.
Mutants Y70A/V73A/V130A/I140A; in vitro kinase assay.
Isoprenoid biosynthesis Enzyme engineering Substrate selectivity

Geranyl Monophosphate as Prenyltransferase Inhibitor vs. Geranyl Diphosphate as Natural Substrate: Functional Antagonism

In a classic kinetic study of pig liver prenyltransferase (geranyltransferase), geranyl monophosphate—the target compound—was synthesized and tested alongside five other geranyl pyrophosphate analogs. Unlike geranyl diphosphate (the natural substrate), geranyl monophosphate was found to act as an inhibitor of the enzyme [1]. This functional antagonism between monophosphate (inhibitor) and diphosphate (substrate) forms demonstrates that the phosphorylation state is a binary switch governing enzyme interaction: removing one phosphate converts a substrate into an inhibitor.

Prenyltransferase Function
Head-to-head
Geranyl monophosphate: inhibitor; geranyl diphosphate: natural substrate.
Phosphorylation state dictates enzyme interaction; monophosphate occupies site without supporting catalysis.
Pig liver prenyltransferase kinetic analysis.
Prenyltransferase inhibition Isoprenoid enzymology Substrate analog design

High-Resolution Structural Biology Tool: Geranyl-Phosphate as Undecaprenyl Phosphate (C55-P) Mimic in Calcium-Dependent Antibiotic Target Complex

The crystal structure of laspartomycin C in complex with calcium and geranyl-phosphate was solved at 1.28 Å resolution—the first crystal structure of a calcium-dependent antibiotic (CDA) bound to its bacterial target [1]. Geranyl-phosphate serves as a structural mimic of undecaprenyl phosphate (C55-P), the essential bacterial phospholipid carrier required for peptidoglycan biosynthesis. This crystallographic application exploits a property not shared by geraniol (lacks the phosphate required for calcium coordination and target mimicry) or by geranyl diphosphate (additional phosphate alters binding geometry), making geranyl monophosphate uniquely suited for structural studies of CDA–lipid target interactions.

Crystal Structure
Reported
1.28 Å resolution, PDB: 5O0Z; laspartomycin C–Ca²⁺–geranyl-phosphate complex.
Supports use as C55-P structural mimic for calcium-dependent antibiotic target studies.
First CDA–target co-crystal; Rfree 0.165.
Antibiotic target recognition X-ray crystallography Bacterial phospholipid mimicry

Phosphorylation Efficiency Hierarchy: Geraniol Is a Poorer Substrate Than Farnesol for Farnesol Kinase, Positioning Geranyl Phosphate as a Distinct Metabolic Entry Point

The plant farnesol kinase (EC 2.7.1.216) accepts geraniol and geranylgeraniol as alternative substrates but phosphorylates them to a lesser extent than farnesol, with phosphate donor preference decreasing in the order CTP > ATP > GTP > UDP [1]. Notably, this enzyme does not possess farnesol phosphate kinase activity, meaning it cannot further phosphorylate geranyl phosphate to geranyl diphosphate [2]. This creates a metabolic bottleneck: geranyl phosphate, once formed, requires a distinct kinase (EC 2.7.4.26, isopentenyl phosphate kinase or its engineered variants) for further phosphorylation. The differential substrate hierarchy (farnesol > geraniol) and the requirement for a separate kinase enzyme for the monophosphate-to-diphosphate step mean that geranyl phosphate occupies a unique, non-redundant position in the isoprenoid phosphorylation cascade—one that neither farnesyl phosphate nor geraniol can occupy.

Farnesol Kinase Substrate
Class-level
Geraniol phosphorylated to a lesser extent than farnesol; geranyl phosphate not a substrate for farnesol kinase.
Supports distinct metabolic position of geranyl phosphate in isoprenoid salvage pathway.
Plant farnesol kinase; CTP > ATP > GTP.
Isoprenoid salvage pathway Farnesol kinase Substrate hierarchy

Archaea-Specific Feedback Resistance: Geranyl Phosphate Pathway Enzymes Bypass Classical Mevalonate Kinase Inhibition

The mevalonate kinase (MVK) from the archaeon Methanosarcina mazei was found to be resistant to feedback inhibition by geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), dimethylallyl diphosphate (DMAPP), isopentenyl monophosphate (IP), and diphosphomevalonate [1]. This contrasts sharply with previously characterized eukaryotic and bacterial MVKs, which are typically subject to potent feedback regulation by GPP and FPP. The absence of feedback inhibition at the MVK step means that in archaeal systems, geranyl phosphate can accumulate downstream without triggering pathway shutdown—a property that distinguishes archaeal isoprenoid production platforms from their eukaryotic counterparts and has direct implications for biotechnological isoprenoid production using archaeal enzymes.

Feedback Inhibition
Class-level
M. mazei mevalonate kinase not inhibited by GPP, FPP, DMAPP, or IP.
Supports high-flux archaeal isoprenoid pathway context; contrasts with eukaryotic MVK regulation.
Recombinant enzyme characterization.
Mevalonate pathway regulation Feedback-resistant kinase Archaea isoprenoid biosynthesis

High-Impact Application Scenarios for (2E)-Geranyl Phosphate: Where the Quantitative Evidence Directs Procurement Decisions


Chemoenzymatic Synthesis of Radiolabeled Isoprenoid Diphosphates Using Engineered IPK Variants

Geranyl phosphate is the optimal C10 monophosphate substrate for engineered isopentenyl phosphate kinase (IPK) mutants that exhibit 20–200-fold enhanced kcat relative to wild-type, while simultaneously showing 10^6-fold discrimination against the native C5 substrate IP [1]. Research groups developing chemoenzymatic routes to ¹⁴C- or ³H-labeled geranyl diphosphate for metabolic tracing studies should procure geranyl phosphate as the preferred starting material, as these engineered IPK variants were specifically evolved for GP kinase activity. The commercial availability of geranyl monophosphate lithium salt at ≥95.0% (TLC) purity ensures consistent substrate quality for reproducible enzymatic conversion.

Structural Biology of Calcium-Dependent Antibiotic–Lipid Target Interactions

Geranyl-phosphate is the only commercially available truncated analog of undecaprenyl phosphate (C55-P) with a validated high-resolution co-crystal structure (PDB: 5O0Z, 1.28 Å) in complex with a calcium-dependent lipopeptide antibiotic [2]. Structural biology laboratories investigating CDA mechanism of action, or screening fragment-based libraries for novel C55-P-targeting antibacterials, should use geranyl-phosphate as a reference ligand for co-crystallization and competitive binding assays. The phosphate moiety is essential for calcium coordination and target mimicry—geraniol cannot substitute for this purpose.

Prenyltransferase Mechanistic Studies and Inhibitor Screening

Geranyl monophosphate is a validated inhibitor of pig liver prenyltransferase, functionally distinct from the natural substrate geranyl diphosphate [3]. Enzymology groups characterizing prenyltransferase substrate specificity, or screening for novel isoprenoid pathway inhibitors, can use geranyl monophosphate as a structurally authentic active-site probe that occupies the isoprenoid binding pocket without participating in catalysis. This enables competitive binding experiments and transition-state analog design that would be confounded by the use of the diphosphate substrate.

Archaeal Isoprenoid Pathway Analysis and Metabolic Engineering

The discovery that Methanosarcina mazei mevalonate kinase is resistant to feedback inhibition by GPP and FPP [4] positions archaeal isoprenoid pathways as attractive platforms for high-titer terpenoid production. Geranyl phosphate serves as an essential analytical standard for liquid chromatography–mass spectrometry (LC-MS) quantification of pathway intermediates in archaeal metabolic engineering studies. Because geranyl phosphate is not interchangeable with farnesyl phosphate or geranyl diphosphate in enzyme kinetic assays [1], its use as a calibration standard is mandatory for accurate flux analysis in engineered archaeal strains.

Application
Selection Property
Validation Focus
Chemoenzymatic synthesis of labeled isoprenoid diphosphates
Engineered IPK substrate selectivity for C10 monophosphate
Kinase assay performance and product yield context
Structural biology of calcium-dependent antibiotic–lipid target recognition
Undecaprenyl phosphate (C55-P) structural mimic
Co-crystallization ligand reference and binding assay context
Prenyltransferase mechanistic studies and inhibitor screening
Reported prenyltransferase inhibitor profile
Competitive binding and active-site probe context
Archaeal isoprenoid pathway flux analysis and metabolic engineering
Feedback-resistant mevalonate kinase pathway context
Analytical standard fit for LC-MS intermediate quantification
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